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Compound of Interest

Compound Name: AZ2

Cat. No.: B1192191

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and FAQs to address potential off-target effects of

AZ2 (AZD1208), a pan-Pim kinase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is AZ2 (AZD1208) and what is its primary target?

AZ2, also known as AZD1208, is a potent and orally available small molecule inhibitor that

targets all three isoforms of the Pim serine/threonine kinase family: PIM1, PIM2, and PIM3.[1]

[2] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Pim

kinases, preventing the transfer of phosphate to their downstream substrates.[1] Pim kinases

are key regulators of cell proliferation, survival, and apoptosis, and their upregulation is

observed in various cancers, particularly hematological malignancies like Acute Myeloid

Leukemia (AML).[1][3]

Q2: What are the known on-target effects of AZD1208?

By inhibiting PIM kinases, AZD1208 has been shown to induce cell cycle arrest and apoptosis

in sensitive cancer cell lines.[1][4] The on-target mechanism of action involves the reduced
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phosphorylation of several key downstream substrates of PIM kinases, including:

BAD (Bcl-2 antagonist of cell death): Inhibition of BAD phosphorylation at Ser112 promotes

its pro-apoptotic function.[1]

4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced

phosphorylation of 4EBP1 leads to the suppression of cap-dependent mRNA translation.[1]

[4]

p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: Decreased phosphorylation of these

proteins also contributes to the inhibition of protein synthesis.[1][4]

Q3: What are off-target effects and why are they a concern with kinase inhibitors like

AZD1208?

Off-target effects refer to the unintended interaction of a drug with proteins other than its

intended target. With kinase inhibitors, these effects are common due to the structural similarity

of the ATP-binding pocket across the human kinome. Off-target binding can lead to unexpected

biological responses, confounding experimental results and potentially causing toxicity. For

AZD1208, off-target effects are more likely to be observed at higher concentrations.

Q4: At what concentrations are off-target effects of AZD1208 likely to be observed?

While AZD1208 is highly potent against PIM kinases with IC50 values in the low nanomolar

range, off-target effects can become significant at higher concentrations. For example, one

study noted that at 300 nM, observed anti-contractile effects were likely due to off-target

inhibition rather than PIM kinase inhibition. Another study using a 20 µM concentration

attributed the observed cytostatic response to a combination of on-target PIM inhibition and off-

target effects on STAT3, AMPK, and mTOR signaling. Therefore, it is crucial to use the lowest

effective concentration to minimize off-target effects and to carefully interpret data obtained at

higher concentrations.

Troubleshooting Guide
This guide is designed to help you identify and mitigate potential off-target effects of AZD1208

in your experiments.
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Problem 1: My experimental results are inconsistent
with known PIM kinase biology.

Possible Cause Troubleshooting Steps

High concentration of AZD1208 leading to off-

target effects.

1. Perform a dose-response experiment:

Determine the minimal effective concentration of

AZD1208 that inhibits PIM kinase activity in your

system. Use a concentration range that spans

from the on-target IC50 values to higher

concentrations where off-target effects are

suspected. 2. Monitor on-target and off-target

biomarkers: In parallel with your primary

endpoint, measure the phosphorylation status of

known PIM substrates (e.g., p-BAD, p-4EBP1)

and potential off-target signaling proteins (e.g.,

p-STAT3, p-AMPK). This will help you correlate

your observed phenotype with on-target or off-

target engagement.

The observed phenotype is due to a known off-

target of AZD1208.

1. Consult the kinase selectivity profile: Refer to

the quantitative data in Table 1 to identify known

off-target kinases of AZD1208. 2. Use a more

selective PIM inhibitor (if available) as a control:

Comparing the effects of AZD1208 with a

structurally different and more selective PIM

kinase inhibitor can help to confirm that the

observed phenotype is due to PIM inhibition. 3.

Use genetic approaches: Employ techniques

like siRNA, shRNA, or CRISPR/Cas9 to

specifically knock down PIM1, PIM2, and/or

PIM3. If the phenotype is recapitulated, it is

more likely to be an on-target effect.

Problem 2: I am observing unexpected toxicity or cell
death in my experiments.
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Possible Cause Troubleshooting Steps

Off-target kinase inhibition is inducing a toxic

cellular response.

1. Review the known off-targets of AZD1208:

Cross-reference the off-target kinases in Table 1

with known cellular toxicity pathways. 2. Lower

the concentration of AZD1208: Determine if the

toxicity is dose-dependent and if it can be

mitigated by using a lower concentration that

still effectively inhibits PIM kinases. 3. Rescue

experiment: If a specific off-target pathway is

suspected, try to rescue the toxic phenotype by

manipulating that pathway (e.g., using a specific

agonist or antagonist for the off-target).

Cell line-specific sensitivities.

Test AZD1208 in multiple cell lines: The off-

target profile and its consequences can vary

between different cell types. Using multiple cell

lines can help to distinguish between a general

off-target effect and a cell line-specific

phenomenon.

Data Presentation
Table 1: Quantitative Kinase Selectivity Profile of
AZD1208
The following table summarizes the binding affinities (Kd) of AZD1208 for its on-target PIM

kinases and known off-target kinases as determined by a KINOMEscan competition binding

assay.[1] This data is crucial for designing experiments and interpreting results at different

inhibitor concentrations.
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Kinase Target
Binding Constant
(Kd) in nM

Target Class Notes

PIM1 0.2 On-target High-affinity binding.

PIM3 0.76 On-target High-affinity binding.

PIM2 0.88 On-target High-affinity binding.

FLT4 (VEGFR3) 18 Off-target

CAMKK1 24 Off-target

CAMKK2 31 Off-target

CLK2 68 Off-target

DYRK1B 110 Off-target

DYRK1A 120 Off-target

STK17B (DRAK2) 160 Off-target

MYO3B 180 Off-target

MAP4K5 230 Off-target

NEK9 300 Off-target

DAPK1 350 Off-target

HIPK2 410 Off-target

HIPK3 410 Off-target

Data extracted from Keeton et al., Blood, 2014;123:905.[1]

Experimental Protocols
Protocol 1: Assessing Kinase Selectivity of AZD1208
To experimentally determine the on- and off-target effects of AZD1208 in your specific cellular

context, a kinase selectivity profiling experiment is recommended.

Objective: To quantify the inhibitory activity of AZD1208 against a broad panel of kinases.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192191?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Choice of Assay: Several commercial services offer kinase profiling panels (e.g.,

KINOMEscan™, Kinase-Glo®). These assays typically measure the ability of the inhibitor to

compete with a ligand for binding to the kinase or measure the inhibition of enzymatic

activity.

Compound Concentration:

For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to

identify potential off-targets.

For kinases that show significant inhibition in the initial screen, a dose-response curve

should be generated to determine the IC50 or Kd value.

Data Analysis:

The results are typically presented as a percentage of inhibition compared to a vehicle

control.

Calculate the selectivity score by comparing the IC50 or Kd value for the on-target kinases

(PIMs) to the off-target kinases.

Visualize the data using a kinome tree map to get a global view of the inhibitor's selectivity.

Protocol 2: Differentiating On-Target vs. Off-Target
Cellular Effects
Objective: To determine if an observed cellular phenotype is a result of PIM kinase inhibition or

an off-target effect of AZD1208.

Methodology:

Western Blot Analysis of Downstream Pathways:

Treat cells with a range of AZD1208 concentrations.

Prepare cell lysates and perform western blotting for phosphorylated and total levels of:
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On-target markers: p-BAD (Ser112), p-4EBP1 (Thr37/46), p-p70S6K (Thr389), p-S6

(Ser235/236).

Potential off-target markers (based on literature and kinase screen results): p-STAT3, p-

AMPK.

Correlate the concentration at which the on-target markers are inhibited with the

concentration that produces the cellular phenotype of interest.

Genetic Knockdown/Knockout:

Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of PIM1, PIM2, and PIM3

individually or in combination.

Assess if the phenotype observed with AZD1208 treatment is replicated in the PIM kinase-

deficient cells. A similar phenotype strongly suggests an on-target effect.

Rescue Experiments:

If an off-target is suspected, attempt to "rescue" the phenotype. For example, if AZD1208

is hypothesized to cause a phenotype by inhibiting "Kinase X", overexpressing a

constitutively active form of "Kinase X" might reverse the effect of AZD1208.
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Caption: On- and potential off-target signaling pathways of AZD1208.
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Troubleshooting Workflow
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Caption: Workflow for troubleshooting unexpected AZD1208 phenotypes.
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Interpreting AZD1208 Experimental Data

AZD1208 Treatment Concentration
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(e.g., < 100 nM)
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Caption: Relationship between AZD1208 concentration and observed effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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